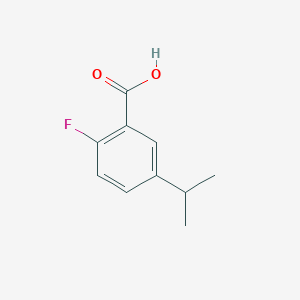2-Fluoro-5-(propan-2-yl)benzoic acid
CAS No.: 1341654-82-7
Cat. No.: VC8408697
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1341654-82-7 |
|---|---|
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 2-fluoro-5-propan-2-ylbenzoic acid |
| Standard InChI | InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | ZPIVLRAQCWNILA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)F)C(=O)O |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-fluoro-5-(propan-2-yl)benzoic acid, reflects its substitution pattern: a fluorine atom at the benzene ring’s 2-position and an isopropyl group (-CH(CH)) at the 5-position. The carboxylic acid group (-COOH) at the 1-position completes the structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1341654-82-7 | |
| Molecular Formula | ||
| Molecular Weight | 198.19 g/mol | |
| EC Number | 828-181-9 | |
| SMILES | CC(C)c1cc(F)c(cc1)C(=O)O |
The fluorine atom’s electronegativity induces electron-withdrawing effects, while the bulky isopropyl group contributes steric hindrance, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous fluorinated benzoic acids reveal distinct and signals. For example:
-
NMR: The isopropyl group’s methine proton resonates as a septet near δ 3.0 ppm, while aromatic protons appear as complex multiplets between δ 7.0–8.0 ppm .
-
NMR: The fluorine atom typically shows a singlet near δ -110 ppm, consistent with meta-substitution relative to the carboxylic acid group .
-
IR Spectroscopy: A strong carbonyl stretch () near 1680 cm and O-H stretch (~3000 cm) confirm the carboxylic acid functionality .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via two primary methods:
Purification and Optimization
Crude product purification involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Process optimizations, such as using sodium sulfate () for drying, enhance yields to ~70–80% .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .
Conformational Analysis
Applications in Pharmaceutical Chemistry
Drug Intermediate Utility
The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. For example, its derivative, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a patented JAK2 inhibitor (WO2022056100A1) . The fluorine atom enhances metabolic stability and membrane permeability, critical for oral bioavailability .
Material Science Applications
In polymer chemistry, the compound acts as a monomer for fluorinated polyesters, imparting hydrophobicity and thermal resistance. Copolymers with ethylene glycol show promise in coatings for medical devices .
Recent Research and Future Directions
Computational Modeling
DFT studies predict that substituting the isopropyl group with bulkier tert-butyl groups could further stabilize the s-trans conformation, potentially enhancing crystallinity for X-ray diffraction studies .
Biodegradation Studies
Ongoing research investigates microbial degradation pathways using Pseudomonas strains, aiming to address environmental persistence concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume